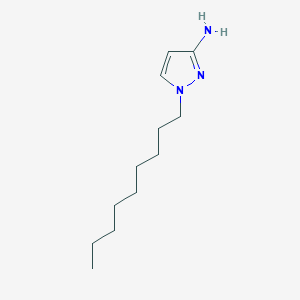

1-Nonyl-1H-pyrazol-3-amine

描述

Significance of Pyrazole (B372694) Derivatives as Versatile Heterocyclic Scaffolds in Academic Inquiry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized for its remarkable versatility as a structural scaffold. researchgate.net Pyrazole derivatives have attracted considerable interest from researchers due to their wide array of biological and pharmacological activities. chim.itnih.govbeilstein-journals.org This has led to the development of numerous compounds with applications as antitumor, anti-inflammatory, antimicrobial, and analgesic agents. chim.itorganic-chemistry.org

Beyond medicinal chemistry, pyrazole derivatives have found utility in agrochemicals, such as insecticides and fungicides, and in materials science. chim.itbeilstein-journals.org Their unique electronic properties have been harnessed in the creation of dyes, fluorescent substances, and even liquid crystals. researchgate.netchim.it The ability of the pyrazole ring to act as a ligand for metal ions has also made it a valuable component in coordination chemistry and catalysis. chim.it The structural diversity achievable through substitution on the pyrazole ring allows for fine-tuning of a molecule's physical and chemical properties, making it a privileged scaffold in the design of new functional molecules. organic-chemistry.org

The Unique Role of Aminopyrazoles as Building Blocks in Complex Chemical Synthesis

Aminopyrazoles are particularly prized as versatile building blocks, or synthons, for constructing more elaborate chemical structures. Current time information in Nyong-et-Kellé, CM.smolecule.com The presence of multiple reactive sites—specifically the ring nitrogens and the exocyclic amino group—allows them to act as nucleophiles in a variety of chemical transformations. ontosight.aichim.it This reactivity is extensively exploited in the synthesis of fused heterocyclic systems, where the aminopyrazole is condensed with 1,3-dielectrophiles to form bicyclic structures like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. ontosight.aiscirp.org

The most common method for synthesizing 3- or 5-aminopyrazoles involves the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgontosight.ai This straightforward approach provides access to a wide range of aminopyrazole precursors. chim.it These precursors can then undergo further functionalization, such as acylation, alkylation, or diazotization, to introduce additional chemical diversity and build complex molecular frameworks. scirp.org The strategic use of aminopyrazoles enables the efficient assembly of novel polyheterocyclic compounds with a high density of nitrogen atoms, which are of significant interest in medicinal and materials chemistry. scirp.org

Research Landscape of 1-Nonyl-1H-pyrazol-3-amine and Related N-Alkyl Aminopyrazoles

The specific compound, this compound, is an example of an N-alkyl aminopyrazole where a long, hydrophobic nonyl chain is attached to the pyrazole ring. While this compound is cataloged by chemical suppliers, dedicated academic studies focusing on its synthesis and specific applications are not widely documented in the current research literature. Its properties are largely inferred from the broader family of pyrazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N3 |

| CAS Number | 1183756-23-1 |

The synthesis of this compound would logically follow established methods for creating N-substituted aminopyrazoles. chim.it A primary route involves the cyclocondensation reaction of a β-ketonitrile with nonylhydrazine. The use of a monosubstituted hydrazine like nonylhydrazine typically results in a mixture of regioisomers (1-substituted-3-amino and 1-substituted-5-amino pyrazoles), with reaction conditions often tuned to favor one over the other. chim.it

Research into related long-chain N-alkyl pyrazoles provides context for the potential interest in this compound. For instance, the synthesis of 1-dodecyl-3,5-dimethyl-1H-pyrazole has been reported, demonstrating the viability of incorporating long alkyl chains onto the pyrazole core. nih.gov The introduction of a long alkyl chain, such as the nonyl group, significantly increases the lipophilicity (hydrophobicity) of the molecule. This property is of high interest in medicinal chemistry, as it can influence how a molecule interacts with biological membranes and proteins. nih.gov Studies on other classes of compounds have shown that varying the alkyl chain length can systematically alter biological activity and absorption properties. nih.gov

While direct research is limited, the structural features of this compound—combining the proven pyrazole scaffold with a lipophilic tail and a reactive amino group—suggest its potential as an intermediate for creating novel compounds with tailored properties for investigation in materials science or as biologically active agents. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

1-nonylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPYLPYKQQDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Nonyl 1h Pyrazol 3 Amine

Conventional Synthetic Routes to Aminopyrazoles

Traditional methods for the synthesis of aminopyrazoles, which can be adapted for 1-Nonyl-1H-pyrazol-3-amine, have been well-established for over a century. These routes typically rely on the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

Cyclocondensation Reactions of Hydrazines with β-Ketonitriles and Derivatives

One of the most versatile and widely employed methods for the synthesis of 3(5)-aminopyrazoles is the condensation of hydrazines with β-ketonitriles. chim.itresearchgate.netarkat-usa.orgbeilstein-journals.org In the context of synthesizing this compound, this would involve the reaction of nonylhydrazine with a suitable β-ketonitrile.

The reaction proceeds through an initial nucleophilic attack of one of the nitrogen atoms of nonylhydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine moiety onto the nitrile carbon, leading to the formation of the aminopyrazole ring after dehydration. chim.it The regioselectivity of this reaction is a critical factor. The use of a monosubstituted hydrazine like nonylhydrazine can potentially lead to two isomeric products: 1-nonyl-3-aminopyrazole and 1-nonyl-5-aminopyrazole. The outcome is often influenced by the reaction conditions, such as pH and the nature of the substituents on the β-ketonitrile. Generally, acidic conditions favor the formation of the 5-amino isomer, while basic conditions can lead to the 3-amino isomer. chim.it

To favor the formation of this compound, specific β-ketonitrile precursors and reaction conditions must be carefully selected. For instance, the reaction of nonylhydrazine with cyanoacetaldehyde or its synthetic equivalents would be a direct approach.

Table 1: Representative Conditions for Cyclocondensation of Hydrazines with β-Ketonitriles

| Hydrazine | β-Ketonitrile | Catalyst/Solvent | Product(s) | Ref. |

| Phenylhydrazine | 3-Methoxyacrylonitrile | Acetic Acid/Toluene (Microwave) | 5-Amino-1-phenylpyrazole | chim.it |

| Phenylhydrazine | 3-Methoxyacrylonitrile | Sodium Ethoxide/Ethanol (B145695) (Microwave) | 3-Amino-1-phenylpyrazole | chim.it |

| Methylhydrazine | 2-Chloroacrylonitrile | Not specified (Microwave) | 3-Amino-1-methylpyrazole | chim.it |

Reactions with 1,3-Dicarbonyl Compounds and α,β-Unsaturated Carbonyls

The Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, is a classic method for pyrazole formation. beilstein-journals.org To synthesize this compound via this route, a 1,3-dicarbonyl compound bearing a potential amino group or a precursor is required. For example, the reaction of nonylhydrazine with a β-ketoamide or a β-ketothioamide could be envisioned.

The reaction of hydrazines with α,β-unsaturated carbonyl compounds is another established route to pyrazoles, typically proceeding through a Michael addition followed by cyclization and oxidation. longdom.org For the synthesis of the target compound, an α,β-unsaturated nitrile bearing a suitable leaving group at the β-position would react with nonylhydrazine. The regioselectivity of the initial Michael addition would be crucial in determining the final substitution pattern of the pyrazole ring.

Utilization of Chalcones and Related Precursors in Pyrazole Formation

Chalcones (1,3-diaryl-2-propen-1-ones) and their derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazoles. The reaction of a chalcone (B49325) with a hydrazine derivative leads to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole.

To apply this methodology for the synthesis of this compound, a chalcone derivative containing a masked or latent amino group would be required. The reaction with nonylhydrazine would yield a 1-nonyl-pyrazoline intermediate, which upon subsequent aromatization, would furnish the desired pyrazole. The conditions for the initial cyclization and the subsequent oxidation step can be varied to optimize the yield of the final product.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. These modern approaches offer several advantages over conventional techniques, including shorter reaction times, milder conditions, and higher yields.

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in heterocyclic synthesis. tandfonline.comnih.govmdpi.com Several MCRs have been developed for the synthesis of substituted pyrazoles, which can be adapted for the preparation of this compound.

Table 2: Examples of Multicomponent Syntheses of Substituted Pyrazoles

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Ref. |

| Aldehyde | Malononitrile | Hydrazine | Brønsted Base | 5-Aminopyrazole | organic-chemistry.org |

| Enaminone | Hydrazine | Aryl Halide | Copper Catalyst | 1,3-Substituted Pyrazole | beilstein-journals.org |

| Aldehyde | Ketone | Hydrazine | Microwave Irradiation | 1,3,5-Trisubstituted Pyrazole | nih.gov |

Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Efficiency

Modern enabling technologies such as flow chemistry and microwave-assisted synthesis have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to improve reaction efficiency and safety. mdpi.commdpi.comdergipark.org.tr

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com The synthesis of this compound could be adapted to a flow process. For example, a stream of nonylhydrazine could be mixed with a stream of a suitable β-ketonitrile or another precursor in a heated microreactor. The short residence times and high temperatures achievable in flow reactors can significantly accelerate the reaction rate and improve yields. thieme-connect.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in a wide range of organic transformations. dergipark.org.tr The synthesis of this compound via cyclocondensation or multicomponent reactions can be significantly accelerated using microwave heating. chim.itnih.govscholarscentral.com The sealed-vessel conditions often employed in microwave synthesis allow for the use of low-boiling solvents at temperatures above their conventional boiling points, further enhancing reaction rates.

Table 3: Comparison of Conventional vs. Modern Synthetic Approaches

| Feature | Conventional Synthesis | Modern Synthesis (MCR, Flow, Microwave) |

| Reaction Time | Hours to days | Minutes to hours |

| Reaction Conditions | Often harsh (high temp., strong acids/bases) | Generally milder |

| Yields | Variable, often moderate | Often higher |

| Work-up | Often tedious | Simpler |

| Scalability | Can be challenging | Flow chemistry offers excellent scalability |

| Safety | Potential hazards with unstable intermediates | Flow chemistry can mitigate risks |

Metal-Mediated and Catalytic Cyclization Reactions

The construction of the pyrazole ring system, a cornerstone in medicinal chemistry and materials science, is increasingly accomplished through the use of metal catalysts. These methods offer advantages in efficiency, control, and functional group tolerance over classical condensation approaches. For a target like this compound, such strategies are pivotal in ensuring the correct arrangement of substituents on the heterocyclic core.

While less common than traditional cyclocondensations, the formation of the pyrazole N-N bond via metal-mediated oxidative coupling represents a mechanistically distinct and powerful approach. Research has delved into the intricacies of this transformation, particularly using early transition metals.

Mechanistic studies on pyrazole formation from diazatitanacycles have shown that the process is a sequential two-electron ligand-centered oxidation occurring on a single titanium complex. nih.gov The oxidation of a diazatitanacyclohexadiene precursor using an oxidant like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) was found to be essential for the N-N bond-forming reductive elimination step. nih.govrsc.org Kinetic and mechanistic investigations revealed that the reaction with TEMPO proceeds via an inner-sphere mechanism, where coordination of the oxidant to the titanium center is a critical, rate-determining step. nih.govrsc.orgumn.edu

In contrast, outer-sphere oxidants like ferrocenium (B1229745) (Fc⁺) salts were found to be ineffective on their own. nih.govrsc.org However, the presence of a coordinating anion, such as chloride (Cl⁻), can facilitate an "inner-sphere-like" oxidation, enabling the N-N coupling to proceed. nih.govrsc.orgrsc.org This highlights the crucial role of direct metal-oxidant interaction in driving the reaction. This titanium-mediated approach differs significantly from copper-catalyzed N-N couplings, which often involve a base-coupled single electron transfer mechanism. nih.gov

| Mechanistic Aspect | Finding | Source(s) |

| Reaction Type | Metal-mediated inner-sphere N-N coupling. | nih.govrsc.orgumn.edu |

| Key Intermediate | A 2-electron oxidized metallacycle. | nih.gov |

| Oxidant (TEMPO) | Functions as an inner-sphere oxidant; coordination to Ti is critical and rate-limiting. | nih.govrsc.org |

| Oxidant (Fc⁺ salts) | Ineffective as outer-sphere oxidants unless a coordinating anion (e.g., Cl⁻) is present. | nih.govrsc.org |

| Mechanism | Sequential two-electron ligand-centered oxidation on a single metal complex. | nih.gov |

Transition metals, particularly copper, are widely employed in the synthesis of pyrazoles due to their versatility and cost-effectiveness. These catalytic systems can facilitate various transformations, including cyclizations, cross-couplings, and oxidative reactions.

A prominent method involves the copper(I)-mediated electrophilic cyclization of α,β-alkynic hydrazones. nih.govacs.org These hydrazone precursors can be readily prepared from the condensation of a corresponding hydrazine (e.g., nonylhydrazine) with propargyl aldehydes or ketones. Treatment with a catalyst like copper(I) iodide (CuI) in the presence of a base promotes the cyclization to yield the pyrazole core. nih.govacs.org This approach is noted for its tolerance of a wide array of functional groups.

Copper catalysts are also instrumental in oxidative dehydrogenative coupling reactions. For instance, the coupling of pyrazol-5-amines can be directed to form new N-N bonds, leading to complex heterocyclic structures. nih.gov Furthermore, copper-catalyzed protocols have been developed for the N-functionalization of pyrazoles in a one-pot fashion, such as the introduction of aryl substituents at the N1 position via Ullmann-type coupling reactions. nih.gov While ruthenium and platinum are powerful catalysts in many organic transformations, their application in the direct synthesis of aminopyrazoles is less commonly documented in recent literature compared to the extensive use of copper.

| Catalyst System | Reaction Type | Substrates | Key Features | Source(s) |

| CuI / Triethylamine | Electrophilic Cyclization | α,β-Alkynic hydrazones | Good to excellent yields; high functional group tolerance. | nih.govacs.org |

| Copper(II) / TBHP | Oxidative Dehydrogenative Coupling | Pyrazol-5-amines | Forms new N-N bonds via single-electron transfer (SET) process. | nih.gov |

| Copper Catalyst | Domino Cyclization/Ullmann Coupling | Enaminones, hydrazine, aryl halides | One-pot synthesis of 1,3-disubstituted pyrazoles. | nih.gov |

| Pd(II)/Cu(I) | Cascade Sonogashira Coupling/Cyclization | N-propargyl sulfonylhydrazones | Efficient one-pot approach to substituted pyrazoles. | researchgate.net |

Ring Transformations and Rearrangement Protocols for Aminopyrazoles

Beyond building the pyrazole ring from acyclic precursors, aminopyrazoles can also be synthesized through the chemical transformation of other heterocyclic systems or via molecular rearrangements. These methods provide alternative synthetic entries that can be advantageous for accessing specific substitution patterns.

A notable example is the acid-catalyzed rearrangement of 1-aminopyrazoles into their more stable 5-aminopyrazole isomers. rsc.org This reaction, typically achieved using 48% aqueous hydrobromic acid, proceeds through a ring-opening and subsequent ring-closure mechanism. rsc.org This protocol offers an unambiguous route to certain 1-substituted 5-aminopyrazoles. While the target molecule is a 3-aminopyrazole, this type of rearrangement highlights the dynamic nature of the pyrazole ring under specific conditions.

The synthesis of aminopyrazoles from other five-membered heterocycles is also a viable strategy. Isoxazoles, for example, can be converted into aminopyrazoles. chim.itorganic-chemistry.org The reaction involves the ring-opening of the isoxazole (B147169) with hydrazine, which forms an intermediate β-ketonitrile that is not isolated. This intermediate then undergoes intramolecular cyclization to yield the final aminopyrazole product. organic-chemistry.org Similarly, ring transformations of 1,2,4-triazines have been reported to produce pyrazoles bearing sulfonyl groups. nih.gov These routes showcase the utility of pre-existing heterocyclic scaffolds in the construction of functionalized pyrazoles.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Analogs

The synthesis of a specifically substituted pyrazole like this compound is fundamentally a question of controlling regioselectivity. When a monosubstituted hydrazine (nonylhydrazine) reacts with an unsymmetrical 1,3-dielectrophilic precursor, two potential regioisomers can form: the 1,3- and the 1,5-substituted pyrazole. The factors governing this selection are a subject of extensive study.

The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often suffers from poor regioselectivity. nih.govnih.gov However, modern methods have achieved significant improvements. The use of β-aminoenones as precursors, for example, can lead to high regioselectivity in the formation of 1,3,5-trisubstituted pyrazoles. rsc.org The outcome is highly dependent on the steric bulk of the substituents on the enone and the reaction conditions. rsc.org In the context of synthesizing this compound, the bulky nonyl group on the hydrazine would be a key factor influencing the approach to the electrophilic centers.

Studies have shown that solvent choice and additives can dramatically influence the isomeric ratio. For instance, in the reaction of 1,3-diketones with arylhydrazines, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) significantly enhances regioselectivity compared to protic solvents like ethanol. organic-chemistry.org Further, the reaction of hydrazines with β-ketonitriles is a versatile method where the regioselectivity can be completely inverted by changing the reaction conditions from acidic to basic. beilstein-journals.org The initial attack of the substituted nitrogen of nonylhydrazine is often directed to the more sterically accessible or electronically favorable position, which can be manipulated to favor the desired 3-amino isomer. chim.itnih.gov

While this compound itself is achiral, the synthesis of its chiral analogs introduces the challenge of stereoselectivity. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries. One reported approach involves the use of tert-butanesulfinamide as a chiral auxiliary to direct the stereoselective addition of a nucleophile to a sulfinyl imine, ultimately leading to a chiral amine that is then incorporated into the pyrazole ring through a multi-step sequence including a dehydro-cyclization. rsc.org

| Precursor Type | Influencing Factors | Outcome | Source(s) |

| 1,3-Diketones | Solvent (aprotic dipolar vs. protic), Acid additives | High regioselectivity for one isomer in aprotic solvents like DMAc. | organic-chemistry.org |

| β-Aminoenones | Steric bulk of substituents on the enone, reaction conditions | High regioselectivity, sometimes superior to β-diketones. | rsc.org |

| β-Ketonitriles | Reaction Conditions (acidic vs. basic), Steric hindrance of hydrazine substituent | Can favor either 3-amino or 5-amino regioisomer. Increased steric hindrance can favor the 5-amino isomer. | chim.itbeilstein-journals.org |

| Push-Pull Alkenes | Nature of electron-withdrawing groups (e.g., ketone vs. nitrile) | Chemoselectivity of hydrazine attack is directed toward one group, leading to a single regioisomer. | nih.gov |

Chemical Reactivity and Derivatization Studies of 1 Nonyl 1h Pyrazol 3 Amine

Intrinsic Reactivity Profile of the Pyrazole (B372694) Amine Moiety

The chemical behavior of 1-Nonyl-1H-pyrazol-3-amine is dictated by the interplay of the pyrazole ring and its exocyclic amino substituent. The long nonyl chain at the N1 position is largely inert but influences the molecule's solubility and steric profile. The core reactivity stems from the aromatic pyrazole system and the nucleophilic amino group.

The pyrazole ring is an electron-rich heteroaromatic system, but the distribution of electron density is uneven due to the presence of two nitrogen atoms. researchgate.netimperial.ac.uk This leads to distinct nucleophilic and electrophilic centers within the this compound molecule.

Nucleophilic Sites : The primary nucleophilic centers are the "pyridine-like" nitrogen atom at the N2 position and the carbon atom at the C4 position. researchgate.netresearchgate.net The N2 nitrogen possesses a lone pair of electrons in an sp2 orbital within the plane of the ring, making it a site for protonation and alkylation. The C4 position is electron-rich, rendering it susceptible to attack by electrophiles. researchgate.netimperial.ac.uk The exocyclic amino group at C3 is also a potent nucleophilic site.

Electrophilic Sites : The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient. researchgate.netimperial.ac.uk This is due to the electron-withdrawing inductive effect of the adjacent nitrogen atoms. These positions are therefore susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitution at C4.

The reactivity of these sites can be summarized as follows:

| Site | Character | Common Reactions |

| N1-H | Acidic (in parent pyrazole) | Alkylation, Acylation (Blocked by nonyl group in the target molecule) |

| N2 | Basic, Nucleophilic | Protonation, Coordination to metals, Alkylation |

| C3-NH2 | Nucleophilic | Acylation, Alkylation, Condensation, Diazotization |

| C4 | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

| C5 | Electrophilic | Nucleophilic Attack (less common) |

This interactive table summarizes the key reactive sites within the this compound scaffold.

Tautomerism, the ready interconversion of structural isomers, is a key feature of pyrazole chemistry. wikipedia.org In the case of this compound, the substitution of the N1 position with a nonyl group prevents the common annular prototropy observed in unsubstituted pyrazoles, where a proton can move between the two ring nitrogens. nih.gov

However, side-chain tautomerism involving the exocyclic amino group is possible. This compound can exist in a dynamic equilibrium with its imino tautomer, 1-Nonyl-2,5-dihydro-1H-pyrazol-3-imine.

Figure 1: Amino-Imino Tautomerism

The amino form is generally the predominant and more stable tautomer. clockss.orgmdpi.com The existence of the minor imino tautomer, even at low concentrations, can significantly influence reaction pathways. For instance, while the amino group's nitrogen is the primary site of nucleophilic attack in many reactions, the imino tautomer can present alternative reactive sites, potentially leading to different product distributions under specific conditions.

Functionalization at the Amino Group and Pyrazole Ring

The presence of distinct reactive sites allows for selective functionalization of this compound at either the exocyclic amino group or the C4 position of the pyrazole ring.

The exocyclic amino group at the C3 position behaves as a typical primary aromatic amine and is a key site for derivatization. Its nucleophilicity allows it to readily react with a variety of electrophiles.

Condensation Reactions : The amine undergoes facile condensation with carbonyl compounds. For example, reaction with aldehydes or ketones yields the corresponding N-(5-pyrazolyl)imine (Schiff base) derivatives. mdpi.com These reactions are often reversible and can be driven to completion by removal of water. The resulting imines are valuable intermediates for further synthetic transformations, such as reduction to secondary amines. mdpi.com

Acylation Reactions : Acylation with agents like acid chlorides or anhydrides proceeds smoothly to form the corresponding amides. For instance, reaction with chloroacetyl chloride can yield 2-chloro-N-(1-nonyl-1H-pyrazol-3-yl)acetamide, a versatile intermediate for further nucleophilic substitution reactions. mdpi.com

Table 1: Representative Reactions of the Exocyclic Amine

| Reagent | Reaction Type | Product Class |

| Aldehyd (R-CHO) | Condensation | Imine (Schiff Base) |

| Ketone (R-CO-R') | Condensation | Imine (Schiff Base) |

| Acid Chloride (R-COCl) | Acylation | Amide |

| Anhydride ((RCO)2O) | Acylation | Amide |

This interactive table showcases common transformations of the amino group in this compound.

The electron-rich C4 position of the pyrazole ring is the preferred site for electrophilic aromatic substitution. researchgate.net The amino group at C3 and the alkyl group at N1 are both activating, further enhancing the nucleophilicity of the C4 carbon.

Halogenation : Direct halogenation of the C4 position can be achieved using various halogenating agents. For instance, reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a suitable solvent like DMSO can provide the corresponding 4-bromo, 4-chloro, or 4-iodo derivatives in good yields under mild, metal-free conditions. beilstein-archives.org These halogenated pyrazoles are valuable precursors for cross-coupling reactions.

A plausible mechanism for this reaction involves the activation of the N-halosuccinimide by the solvent (DMSO), followed by the electrophilic attack of the resulting halogen cation on the electron-rich C4 position of the pyrazole ring. beilstein-archives.org

Table 2: C4-Halogenation of 3-Amino-1-alkylpyrazoles

| Halogenating Agent | Product | Typical Yield | Reference |

| N-Bromosuccinimide (NBS) | 4-Bromo-1-nonyl-1H-pyrazol-3-amine | Good to Excellent | beilstein-archives.org |

| N-Iodosuccinimide (NIS) | 4-Iodo-1-nonyl-1H-pyrazol-3-amine | Good to Excellent | beilstein-archives.org |

| N-Chlorosuccinimide (NCS) | 4-Chloro-1-nonyl-1H-pyrazol-3-amine | Moderate to Good | beilstein-archives.org |

This interactive table summarizes typical outcomes for the electrophilic halogenation at the C4 position.

This compound as a Core Building Block for Fused Heterocyclic Systems

Due to its multiple reactive sites, this compound is a valuable and versatile building block for the synthesis of more complex, fused heterocyclic systems. nih.govresearchgate.netenamine.net The combination of the nucleophilic exocyclic amine and the ring nitrogen at N2 allows for cyclocondensation reactions with 1,3-dielectrophilic reagents.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by reacting the 3-aminopyrazole derivative with a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) or its equivalent. The reaction proceeds via an initial condensation of the exocyclic amino group with one of the carbonyls, followed by an intramolecular cyclization involving the N2 ring nitrogen attacking the second carbonyl group, and subsequent dehydration to form the aromatic fused ring system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. chim.it

This strategy provides a straightforward entry into a wide chemical space of fused pyrazole derivatives, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Annulated Pyrazoles

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent transformation of aminopyrazoles, including this compound. This is typically achieved through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The reaction involves the nucleophilic attack of the endocyclic nitrogen and the exocyclic amino group of the pyrazole onto the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the fused pyrimidine ring.

Microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds have proven to be an efficient method for synthesizing pyrazolo[1,5-a]pyrimidines, often resulting in high yields and purity in a significantly reduced reaction time compared to conventional heating methods. nih.gov

Another strategy involves the reaction of aminopyrazoles with β-enaminones or chalcones. For instance, a one-pot cyclization methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov This approach allows for the efficient formation of the pyrazolo[1,5-a]pyrimidine core followed by halogenation. nih.gov

The general scheme for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound and a 1,3-dicarbonyl compound is depicted below:

Scheme 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

A general reaction scheme showing the cyclocondensation of this compound with a generic 1,3-dicarbonyl compound to yield a substituted pyrazolo[1,5-a]pyrimidine.

A general reaction scheme showing the cyclocondensation of this compound with a generic 1,3-dicarbonyl compound to yield a substituted pyrazolo[1,5-a]pyrimidine.

| Reagent 1 | Reagent 2 | Product | Conditions |

| This compound | Acetylacetone | 2,7-Dimethyl-5-nonylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

| This compound | Ethyl acetoacetate | 2-Methyl-5-nonylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Ethanolic NaOH, reflux |

| This compound | Diethyl malonate | 5-Nonylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione | Sodium ethoxide, reflux |

| This compound | Benzoylacetone | 2-Phenyl-7-methyl-5-nonylpyrazolo[1,5-a]pyrimidine | Acetic acid, reflux |

Other Fused Systems derived from Aminopyrazoles

Beyond pyrazolo[1,5-a]pyrimidines, this compound can serve as a building block for a variety of other fused heterocyclic systems. The specific outcome of the reaction is dictated by the nature of the electrophilic partner.

For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org The reaction proceeds via a Michael addition of the aminopyrazole to the unsaturated ketone, followed by cyclization and aromatization.

Furthermore, cyclocondensation reactions with various bifunctional reagents can yield a diverse array of fused pyrazoles. For instance, reaction with α-acetyl-γ-butyrolactone can afford pyrazolo-pyrido-pyrimidine and dihydrofuro-pyrido-pyrazolo-pyrimidine derivatives. ias.ac.in The use of deep eutectic solvents (DES) in such reactions has been shown to offer advantages like environmental benignity, high yields, and simple work-up procedures. ias.ac.in

The versatility of aminopyrazoles in the synthesis of fused heterocycles is further demonstrated by their reactions with pyrazole-4-carbaldehydes, which can lead to the formation of pyrazolo[3,4-b]pyridine-5-carbonitriles when reacted with acetonitrile derivatives in the presence of a catalyst like piperidine. semanticscholar.org

| Reagent 1 | Reagent 2 | Fused System |

| This compound | Chalcone (B49325) | Pyrazolo[3,4-b]pyridine |

| This compound | α-acetyl-γ-butyrolactone | Pyrazolo-pyrido-pyrimidine |

| This compound | Diethyl ethoxymethylenemalonate | Pyrazolo[1,5-a]pyrimidine |

| This compound | 5-Chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde | Pyrazolo[3,4-b]pyridine |

Mechanistic Investigations of this compound Transformations

Computational and Experimental Studies on Reaction Mechanisms

The mechanisms of pyrazole transformations, including those involving aminopyrazoles, have been the subject of both computational and experimental investigations. For the formation of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and 1,3-dicarbonyl compounds, the regioselectivity of the cyclocondensation is a key aspect. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic N2 nitrogen of the pyrazole ring.

Computational studies, often employing density functional theory (DFT), can be used to model the reaction pathways and determine the activation energies for the formation of different regioisomers. These studies can help in understanding the factors that govern the regioselectivity, such as the electronic properties of the reactants and the reaction conditions.

Experimental studies, including the isolation and characterization of reaction intermediates and kinetic studies, provide crucial data to validate the proposed mechanisms. For instance, in the reaction of aminopyrazoles with β-enamino diketones, the regiochemical outcome can be controlled by strategic structural modifications in the reactants and the use of Lewis acid catalysts. organic-chemistry.org

In the context of oxidative ring-opening of 1H-pyrazol-5-amines, computational studies have suggested a mechanism involving the formation of a hydroxylamine intermediate, followed by the elimination of a water molecule to yield the ring-opened product. researchgate.net

Role of Catalyst-Ligand Interactions in Reaction Progression

Catalysts play a significant role in many transformations of aminopyrazoles, influencing reaction rates, yields, and selectivity. The interaction between the catalyst and the aminopyrazole or other reactants is crucial for the progression of the reaction.

In metal-catalyzed reactions, the aminopyrazole can act as a ligand, coordinating to the metal center through its nitrogen atoms. This coordination can activate the pyrazole ring or the other reactant, facilitating the desired transformation. For example, in the synthesis of pyrazole-thiophene-based amides, palladium(0)-catalyzed Suzuki–Miyaura cross-coupling has been employed for the arylation of an unsubstituted pyrazole amide. mdpi.com

The nature of the ligand in a catalytic system can have a profound impact on the outcome of the reaction. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can influence the efficiency of the catalytic cycle, affecting both the oxidative addition and reductive elimination steps.

Lewis acids can also be employed as catalysts in aminopyrazole reactions. For example, SmCl₃ has been used to catalyze the acylation of β-ketoesters in a one-pot synthesis of pyrazoles, where the Lewis acid accelerates the reaction by participating in the formation of β-diketonate complexes. nih.govbeilstein-journals.org

| Reaction Type | Catalyst | Role of Catalyst |

| Suzuki–Miyaura Cross-Coupling | Palladium(0) | Facilitates C-C bond formation |

| Acylation of β-ketoesters | SmCl₃ | Lewis acid, activates the carbonyl group |

| Cyclocondensation | Piperidine | Base catalyst, facilitates nucleophilic attack |

Advanced Spectroscopic and Analytical Characterization of 1 Nonyl 1h Pyrazol 3 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view into the molecular framework of 1-Nonyl-1H-pyrazol-3-amine, revealing the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are instrumental in characterizing this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the nonyl chain, and the amine group. The protons on the pyrazole ring typically appear as doublets in the aromatic region of the spectrum. The protons of the long alkyl nonyl chain will present as a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet. The protons of the amine group are often observed as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in the pyrazole ring and the nonyl chain. The chemical shifts of the pyrazole ring carbons are indicative of their electronic environment within the heterocyclic system. The carbons of the nonyl chain will appear in the aliphatic region of the spectrum.

Disclaimer: The following data is representative of N-alkylated pyrazole derivatives and is provided for illustrative purposes due to the absence of specific experimental data for this compound in the searched literature.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 1-Alkyl-1H-pyrazol-3-amine Structure

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrazole H-4 | ~5.8 | ~95.0 |

| Pyrazole H-5 | ~7.4 | ~130.0 |

| Pyrazole C-3 | - | ~155.0 |

| Pyrazole C-4 | - | ~95.0 |

| Pyrazole C-5 | - | ~130.0 |

| N-CH₂ (nonyl) | ~3.9 (t) | ~50.0 |

| (CH₂)₇ (nonyl) | ~1.2-1.8 (m) | ~22.0-32.0 |

| CH₃ (nonyl) | ~0.9 (t) | ~14.0 |

| NH₂ | ~4.5 (br s) | - |

t = triplet, m = multiplet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the alkyl chain and the pyrazole ring, and the C=N and C=C bonds within the pyrazole ring. mdpi.comnist.gov Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. chemicalbook.comresearchgate.netnist.gov

Disclaimer: The following data is representative and based on typical IR absorption frequencies for the functional groups present in this compound.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1590 - 1650 |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Pyrazole Ring (C=N) | Stretching | 1500 - 1600 |

| Pyrazole Ring (C=C) | Stretching | 1400 - 1500 |

| Alkyl (C-N) | Stretching | 1000 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the pyrazole ring. nist.gov The position and intensity of these bands can be influenced by the solvent and the substituents on the pyrazole ring. The electronic spectra of similar pyrazole derivatives have shown characteristic absorption bands in the range of 200-300 nm. nist.govresearchgate.netuni.luambeed.comktu.edu

Disclaimer: The following data is based on the typical electronic transitions observed for pyrazole derivatives.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~210 - 230 | Ethanol (B145695) |

| π → π | ~250 - 280 | Ethanol |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can offer valuable insights into the structure of the molecule, with characteristic cleavages of the nonyl chain and the pyrazole ring. nih.govresearchgate.net The fragmentation of pyrazoles often involves the cleavage of the N-N bond. researchgate.net

Disclaimer: The following data is predicted for this compound based on its chemical formula and general fragmentation patterns of similar compounds.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 209.19 | Molecular Ion |

| [M - C₉H₁₉]⁺ | 82.06 | Pyrazol-3-amine fragment |

| [M - NH₂]⁺ | 193.18 | Loss of amine group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net For instance, studies on similar pyrazole derivatives have revealed details about their crystal packing and hydrogen bonding networks.

Disclaimer: No specific X-ray crystallographic data for this compound was found in the searched literature. The following table provides representative crystallographic parameters for a hypothetical crystal of a similar N-substituted pyrazole derivative.

Interactive Data Table: Representative X-ray Crystallographic Data for a 1-Alkyl-1H-pyrazol-3-amine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~15.0 |

| β (°) | ~95 |

| Volume (ų) | ~1250 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages should closely match the calculated values based on the molecular formula C₁₂H₂₃N₃.

Disclaimer: The following data is calculated based on the molecular formula of this compound.

Interactive Data Table: Calculated Elemental Composition of this compound (C₁₂H₂₃N₃)

| Element | Calculated Mass % |

| Carbon (C) | 68.85 |

| Hydrogen (H) | 11.07 |

| Nitrogen (N) | 20.07 |

Computational and Theoretical Investigations of 1 Nonyl 1h Pyrazol 3 Amine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. nih.gov For pyrazole (B372694) derivatives, DFT calculations have been successfully employed to understand their geometry, electronic distribution, and reactivity patterns. rjpbcs.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 1-Nonyl-1H-pyrazol-3-amine, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. researchgate.net

The geometry of the pyrazole ring is expected to be largely planar, a characteristic feature of aromatic systems. rjpbcs.com However, the N-nonyl substituent introduces significant conformational flexibility. The rotation around the N-C and various C-C bonds of the nonyl chain leads to multiple possible conformers. A thorough conformational analysis is crucial to identify the global minimum energy structure, which is the most likely conformation the molecule will adopt. This analysis involves systematically exploring the rotational landscape of the nonyl chain and performing geometry optimizations for each identified low-energy conformer.

The optimized geometry provides key structural parameters. While specific values for this compound are not available, representative bond lengths and angles for a model N-alkylated pyrazol-3-amine are presented in the table below. These values are derived from typical DFT calculations on similar structures.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.35 | |

| N2-C3 | 1.38 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-N1 | 1.37 | |

| C3-N(amine) | 1.37 | |

| N1-C(nonyl) | 1.48 | |

| N1-N2-C3 | 112.0 | |

| N2-C3-C4 | 105.0 | |

| C3-C4-C5 | 107.0 | |

| C4-C5-N1 | 109.0 | |

| C5-N1-N2 | 107.0 |

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the exocyclic amine group, which are the most electron-rich parts of the molecule. The LUMO, conversely, would likely be distributed over the pyrazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The table below presents hypothetical HOMO, LUMO, and energy gap values for this compound, based on calculations for analogous pyrazole derivatives. researchgate.netnih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Conceptual DFT Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual DFT provides a framework to quantify key chemical concepts using derivatives of the electronic energy. These parameters offer a more quantitative measure of reactivity than HOMO/LUMO energies alone.

Chemical Hardness (η): This parameter measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2). A harder molecule is less reactive.

Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is approximated as the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This global reactivity index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a better electrophile.

These parameters, derived from the HOMO and LUMO energies, provide a comprehensive picture of the molecule's reactivity.

| Conceptual DFT Parameter | Formula | Calculated Value |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.3 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.66 eV |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, providing insights into the energetic profiles and structures of transition states that are often difficult to characterize experimentally.

Transition State Characterization and Reaction Coordinate Mapping

For reactions involving this compound, such as electrophilic substitution or N-alkylation, computational methods can be used to map the entire reaction pathway. This involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure of the TS reveals the geometry of the molecule at the peak of the energy barrier.

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be followed using techniques like Intrinsic Reaction Coordinate (IRC) calculations. This confirms that the identified transition state indeed connects the reactants and products. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction's feasibility. For instance, in a study on the cycloaddition reaction of an allylated pyrazole, the activation energy was computed to be 31.23 kcal/mol for one possible pathway. acs.org

Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions

Many reactions involving substituted pyrazoles can yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational modeling can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most kinetically favored, and its product will be the major one formed.

For example, in electrophilic aromatic substitution on the pyrazole ring, the incoming electrophile could attack different carbon atoms. By calculating the activation energies for attack at each position, the regioselectivity of the reaction can be predicted. Similarly, for reactions involving the formation of new stereocenters, the relative energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome. DFT studies have been successfully used to explain the regioselectivity in the synthesis of pyrazole-isoxazoline hybrids. acs.org

Analysis of Non-Covalent Interactions and Intermolecular Bonding (e.g., Hydrogen Bonding)semanticscholar.org

The three-dimensional architecture and physicochemical properties of molecular systems are significantly influenced by non-covalent interactions. In the context of pyrazole-containing compounds, hydrogen bonding and other weak intermolecular forces play a pivotal role in determining their crystal packing, molecular conformation, and interactions with biological targets. While specific computational studies on this compound are not extensively available in the reviewed literature, the analysis of structurally related pyrazole derivatives provides valuable insights into the potential non-covalent interactions that govern its behavior.

The pyrazole ring itself is a versatile participant in hydrogen bonding, possessing both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen atom) sites. nih.gov This dual capacity allows for the formation of robust intermolecular hydrogen bonds, often leading to the self-assembly of supramolecular structures. nih.gov

In many crystalline structures of pyrazole derivatives, N-H···N hydrogen bonds are a dominant feature, connecting molecules into chains or more complex networks. researchgate.net For instance, studies on N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine reveal the presence of intermolecular N-H···N hydrogen bonds that stabilize the crystal lattice. researchgate.net The strength of these interactions is significant, with reported N···N distances falling within the range of strong hydrogen bonds. nih.gov

The amino group at the 3-position of the pyrazole ring in this compound introduces additional possibilities for hydrogen bonding. This N-H group can act as a hydrogen bond donor, interacting with acceptor atoms on neighboring molecules. The presence of both the pyrazole N-H and the amino N-H groups enhances the potential for forming extensive hydrogen-bonded networks. nih.govresearchgate.net

While direct experimental or computational data for this compound is scarce, the consistent observation of strong N-H···N and other non-covalent interactions in a wide array of pyrazole derivatives strongly suggests that these forces are fundamental to its structural chemistry.

Research Applications in Advanced Materials Science and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis Research

N-unsubstituted or "protic" pyrazoles are particularly valued in catalysis due to their proton-responsive nature. nih.gov The amine and pyrazole (B372694) nitrogen atoms in structures like 1-Nonyl-1H-pyrazol-3-amine can coordinate with metal centers, creating complexes that are highly effective catalysts. nih.govnih.gov The flexibility in designing pyrazole-based ligands has led to a wide diversity of metal complexes with applications in homogeneous catalysis. nih.gov

The synthesis of metal-pyrazole amine complexes is a cornerstone of their application in catalysis. Researchers have developed numerous strategies to create these complexes, often incorporating the pyrazole moiety into multidentate, pincer-type ligands that securely bind to a metal center. nih.gov The synthesis typically involves reacting a pyrazole-containing ligand with a metal salt, such as those of ruthenium, rhodium, iridium, iron, copper, or cadmium. nih.govrsc.orgnih.govacs.org

The design of these ligands is crucial. For instance, 2,6-bis(1H-pyrazol-3-yl)pyridines are rigid pincer-type ligands that position two protic pyrazole groups in a specific geometry around the metal. nih.gov The synthesis of these complexes can be achieved through straightforward condensation and cyclocondensation reactions. nih.govnih.gov For example, mononuclear complexes have been synthesized by reacting N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with salts of cadmium(II), copper(II), and iron(III) in an aqueous ethanol (B145695) solution. nih.gov Similarly, ferrocenyl ligands containing pyrazole have been synthesized for use in asymmetric catalysis. acs.org The resulting metal complexes often feature unique supramolecular architectures stabilized by hydrogen bonding. nih.gov

Table 1: Examples of Synthesized Metal-Pyrazole Amine Complexes

| Ligand Type | Metal Center | Resulting Complex Example | Key Feature | Source(s) |

|---|---|---|---|---|

| Pyrazolyl–pyridyl–pyrazole | Ruthenium(II) | [Ru(II) complex with pyrazolyl–pyridyl–pyrazole ligand] | Hemilabile, convertible NH group for high catalytic activity | acs.org |

| Pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines | Ruthenium(II), Iron(II) | [Ru(II) or Fe(II) pincer complex] | Rigid framework, trans positioning of pyrazole groups | nih.gov |

| κ¹-N-pyrazolate | Rhodium(III) | [Cp*Rh(III) complex with 3,5-dimethylpyrazole] | Anionic, electron-rich, dangling N for Lewis basicity | rsc.org |

| Pyridine-based PNNH pincer | Ruthenium(II) | [PNNH-Ru pincer complex] | Potential for dual modes of metal-ligand cooperation | nih.gov |

| Pyrazole–acetamide | Cadmium(II), Copper(II) | [Cd(L₁)₂Cl₂], Cu(L₁)₂(C₂H₅OH)₂₂ | Mononuclear complexes forming 1D and 2D supramolecular structures | nih.gov |

Metal-pyrazole amine complexes have demonstrated significant catalytic activity in various chemical transformations, most notably in hydrogenation and oxidation reactions. nih.gov Protic pincer-type ruthenium(II) complexes, for example, are effective catalysts for the transfer hydrogenation of ketones like acetophenone, using 2-propanol as a hydrogen source. nih.govacs.org The efficiency of these catalysts can be exceptionally high, with some ruthenium complexes achieving turnover frequencies (TOFs) up to 720,000 h⁻¹. acs.org

The catalytic activity is highly dependent on the ligand structure. Studies have shown that the presence of a protic NH group on the pyrazole arm can dramatically accelerate reaction rates compared to non-protic analogues. nih.govacs.org Ruthenium complexes bearing NNN tridentate ligands have been tested for transfer hydrogenation, with results indicating that both the ligand field and the position of functional groups like hydroxyls are important for activity. acs.org In addition to hydrogenation of ketones, these catalysts have been applied to the hydrogenation of esters and the acceptorless dehydrogenative coupling of alcohols to form esters under mild conditions. nih.gov

Table 2: Catalytic Performance of Pyrazole Amine Complexes in Hydrogenation

| Catalyst | Transformation | Substrate | Conditions | Performance Metric | Source(s) |

|---|---|---|---|---|---|

| Ruthenium(II) pyrazolyl–pyridyl–pyrazole complex | Transfer Hydrogenation | Ketones | Refluxing isopropyl alcohol | TOF up to 720,000 h⁻¹ | acs.org |

| Protic pincer-type Ruthenium(II) complex | Transfer Hydrogenation | Acetophenone | 2-propanol, base | High catalytic activity | nih.gov |

| PNNH-Ru pincer complex | Hydrogenation | Esters | Room temperature, 5 atm H₂ | Effective catalysis under mild conditions | nih.gov |

| PNNH-Ru pincer complex | Dehydrogenative Coupling | Alcohols to Esters | 35 °C | Effective catalysis under mild conditions | nih.gov |

| Dichloride Ru(II) complex with NNN-tridentate ligand | Transfer Hydrogenation | Acetophenone | ⁱPrOK, N₂ | 96% yield in 15 min | acs.org |

A key factor in the high efficacy of many pyrazole-based catalysts is the concept of metal-ligand cooperation (MLC). nih.govnih.gov This phenomenon involves the ligand actively participating in the catalytic cycle, often through reversible protonation/deprotonation or aromatization/dearomatization events. nih.govnih.gov The protic NH group on the pyrazole ring is central to this process.

Development of Optoelectronic and Photoluminescent Materials

The pyrazole scaffold is not only useful in catalysis but also serves as a fundamental building block for advanced optoelectronic and photoluminescent materials. nih.govrsc.org While pyrazole itself is not fluorescent, appropriate substitutions on the ring can lead to compounds with remarkable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. nih.gov

The synthetic versatility of pyrazole chemistry allows for the creation of a wide array of organic fluorophores and dyes. nih.govrsc.org These molecules are of great interest for applications in bioimaging and materials science. rsc.orgresearchgate.net By combining the pyrazole core with other functional moieties, researchers can fine-tune the electronic and photophysical properties of the resulting compounds. nih.gov For example, pyrazole derivatives have been incorporated into highly conjugated polyaromatic structures with potential applications in photovoltaic devices. mdpi.com The ability to modify the pyrazole ring at multiple positions enables the development of dyes with tailored absorption and emission spectra, making them suitable for use in technologies like organic light-emitting diodes (OLEDs). researchgate.net

One of the most promising applications of fluorescent pyrazole derivatives is in the development of chemosensors and probes for detecting ions and small molecules. nih.govrsc.org The nitrogen atoms in the pyrazole ring, along with other strategically placed donor atoms (oxygen, sulfur), can act as binding sites for metal cations. nih.gov This binding event often leads to a significant change in the molecule's photophysical properties, such as a "turn-on" or "turn-off" of fluorescence, allowing for sensitive and selective detection. nih.govresearchgate.net

For instance, pyrazole-based probes have been designed for the highly selective detection of biologically and environmentally important metal ions like Cu²⁺, Fe³⁺, and Al³⁺. nih.govrsc.org Some probes can operate in aqueous environments and detect ions at micromolar or even nanomolar concentrations. nih.govrsc.org These sensors are valuable tools for real-world monitoring in biological samples and environmental systems. rsc.orgrsc.orgrsc.org The pyrazole unit in these probes can act as both the chelating ligand and the fluorophore, simplifying the molecular design. nih.gov

Table 3: Pyrazole Derivatives in Sensor and Probe Technologies

| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Limit of Detection (LoD) | Application Area | Source(s) |

|---|---|---|---|---|---|

| Polycyclic pyrazoline | Fe³⁺ | "Turn-off" fluorescence | 2.12 μM | Environmental water monitoring | rsc.org |

| Polycyclic pyrazole | Fe³⁺ | "Turn-off" fluorescence | 3.41 μM | Environmental water monitoring | rsc.org |

| β-pinene-pyrazole derivative | Al³⁺ | Ratiometric absorption change | 62 nM | Bioimaging in HeLa cells | nih.gov |

| Pyrene–pyrazole rotamer | Hg²⁺ | Change in monomer/excimer emission | Nanomolar scale | Ion detection | nih.gov |

| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu²⁺ | Change in UV-vis spectrum | - | Ion detection | nih.gov |

Based on a comprehensive review of scientific literature, there is no available research data on the specific applications of the chemical compound This compound in the fields of energetic materials, polymer chemistry, or supramolecular assemblies as outlined in the requested article structure.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on "this compound" within these specified research contexts.

However, extensive research exists for the broader class of nitrogen-rich pyrazole scaffolds in these advanced materials science applications. Should you be interested, an article can be generated on the following topic, which would align with the requested outline and include detailed research findings and data tables for various pyrazole derivatives:

Proposed Alternative Subject: Research Applications of Nitrogen-Rich Pyrazole Scaffolds in Advanced Materials Science and Catalysis

This proposed article would cover:

Research into Energetic Materials based on Nitrogen-Rich Pyrazole Scaffolds: Discussing how the pyrazole ring is a foundational block for developing high-performance, heat-resistant, and insensitive energetic materials. This section would include data on various nitrated pyrazole derivatives and their energetic properties.

Integration into Polymer Chemistry and Supramolecular Assemblies: Exploring the use of pyrazole derivatives in creating novel polymers, including microporous organic polymers, and their role as versatile building blocks in the self-assembly of complex supramolecular structures.

Please advise if you would like to proceed with an article on this broader, well-documented subject.

Future Research Trajectories and Emerging Opportunities for 1 Nonyl 1h Pyrazol 3 Amine

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of N-substituted pyrazoles, including 1-Nonyl-1H-pyrazol-3-amine, is moving away from traditional methods that often involve harsh conditions and hazardous materials. researchgate.netbenthamdirect.com The future lies in the adoption of green chemistry principles to create pathways that are not only high-yielding but also environmentally benign and economically viable. researchgate.net

Key research directions include the use of energy-efficient techniques like microwave and ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov The exploration of solvent-free reaction conditions or the use of green solvents like water is another critical area. researchgate.netrsc.org Multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, represent a highly efficient and atom-economical approach to pyrazole (B372694) synthesis. nih.gov Furthermore, the development and use of benign and recyclable catalysts, such as those derived from biodegradable materials or earth-abundant metals, are central to creating truly sustainable processes. nih.gov A novel approach involves biocatalysis, where engineered enzymes are used to perform selective N-alkylation with high regioselectivity (>99%) under mild conditions, representing a significant leap in sustainable synthesis. nih.gov

| Green Synthesis Strategy | Key Advantages | Future Research Focus |

| Energy-Efficient Methods | Reduced reaction times, lower energy consumption. nih.gov | Optimization of microwave and ultrasound parameters for N-nonyl pyrazole synthesis. |

| Green Solvents/Solvent-Free | Minimized toxic waste, simplified purification, lower environmental impact. researchgate.netrsc.org | "On-water" synthesis protocols; exploring deep eutectic solvents. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Designing novel one-pot sequences for functionalized N-nonyl aminopyrazoles. |

| Biocatalysis | Unprecedented regioselectivity, mild reaction conditions, environmentally friendly. nih.gov | Expanding the substrate scope of pyrazole-alkylating enzymes to include long-chain alkyl groups. |

| Benign Catalysts | Reduced toxicity, potential for recyclability and biodegradability. nih.govnih.gov | Development of catalysts from agricultural waste or earth-abundant metals like copper and zinc. nih.govnih.gov |

Advanced Characterization of Transient Species in Reaction Mechanisms

A profound understanding of reaction mechanisms is fundamental to optimizing synthetic routes and achieving desired outcomes. For pyrazole synthesis, which can involve complex pathways and unexpected intermediates, future research will increasingly employ sophisticated analytical techniques to identify and characterize transient species. rsc.org

The Knorr pyrazole synthesis, a classic method, has been shown through transient flow methods to involve more complex pathways than previously thought, including autocatalysis and unexpected intermediates. rsc.org Future studies on the synthesis of this compound will benefit from such advanced kinetic and mechanistic investigations. The use of in situ spectroscopic methods, like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allows for real-time monitoring of reacting species without disturbing the system. nih.govmdpi.com This can provide invaluable data on reaction rates and the buildup and decay of intermediates. nih.gov

Advanced mass spectrometry techniques can capture and help elucidate the structures of short-lived intermediates. rsc.org Furthermore, computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for mapping reaction energy landscapes, calculating transition state structures, and corroborating experimental findings, for instance, in elucidating isomerization mechanisms. mdpi.comrsc.org

| Characterization Technique | Type of Insight | Application to Pyrazole Synthesis |

| Transient Flow Analysis | Detailed kinetic data, identification of unexpected intermediates and pathways. rsc.org | Elucidating the complex mechanism of N-alkylation and cyclization to form this compound. |

| In Situ Spectroscopy (NMR, FTIR) | Real-time monitoring of reactant consumption and product/intermediate formation. nih.govmdpi.com | Optimizing reaction conditions (temperature, catalyst loading) for maximum yield and purity. |

| Advanced Mass Spectrometry | Structural information on fleeting intermediates and reaction byproducts. rsc.org | Mapping the complete reaction network, including side reactions. |

| Computational Chemistry (DFT) | Energetics of reaction pathways, transition state geometries, mechanistic validation. mdpi.comrsc.org | Predicting regioselectivity in N-alkylation and understanding the role of catalysts. |

Predictive Modeling and Machine Learning in Pyrazole Chemistry

The intersection of computational science and organic chemistry is creating powerful new tools for discovery and optimization. rsc.org Predictive modeling and machine learning (ML) are set to accelerate the development of pyrazole chemistry significantly. nih.gov

Machine learning models can be trained on vast datasets of chemical reactions to predict outcomes, such as reaction yield, for new combinations of reactants and conditions. researchgate.netnih.gov This predictive power allows chemists to prioritize experiments, saving time and resources. For instance, a supervised ML approach has been used to predict reaction yields for a dataset of amide-coupled C2-carboxylated 1,3-azoles, a class of compounds with similar synthetic challenges to substituted pyrazoles. nih.gov

Beyond just predicting outcomes, interpretable ML models can provide insights into why certain reactions succeed. Algorithms can highlight which molecular substructures positively or negatively influence a reaction's yield, guiding the rational design of new molecules and synthetic routes. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazole derivatives with their chemical or biological properties, streamlining the search for compounds with desired functions. ijirss.com This data-driven approach moves beyond trial-and-error, enabling a more targeted and intelligent exploration of the vast chemical space of N-nonyl aminopyrazoles. rsc.org

| Computational Approach | Primary Function | Opportunity for this compound |

| Reaction Outcome Prediction | Predicts the major product and yield of a reaction for novel substrates. nih.gov | Rapidly screen different alkylating agents and pyrazole precursors to find optimal conditions. |

| Reaction Optimization | Identifies optimal reaction parameters (catalyst, solvent, temperature) from a large parameter space. researchgate.net | Accelerate the development of high-yielding, sustainable synthetic routes. |

| Interpretable ML (Heat-mapping) | Visualizes the influence of molecular substructures on reaction success. nih.gov | Guide the design of new N-nonyl aminopyrazole derivatives for improved synthesis or properties. |

| QSAR Modeling | Correlates molecular structure with chemical or biological activity. ijirss.com | Predict potential applications (e.g., catalytic activity, material properties) before synthesis. |

Exploration of Novel Catalytic Functions and Materials Applications for N-Nonyl Aminopyrazoles

The inherent structural features of N-nonyl aminopyrazoles suggest a rich potential for applications beyond their currently known roles. The pyrazole core is a well-established ligand in coordination chemistry, capable of binding to a wide array of metal ions. rsc.orgnih.gov The N-nonyl chain introduces significant lipophilicity, which could be harnessed to create catalysts for reactions in non-polar environments or to direct the self-assembly of molecules into advanced materials.

A significant future opportunity lies in synthesizing metal complexes of this compound and evaluating them as catalysts. Copper(II) complexes with pyrazole derivatives, for example, have shown excellent catalytic activity in oxidation reactions. mdpi.com The combination of the pyrazole's coordinating ability and the nonyl group's steric and electronic influence could lead to novel catalysts for a range of organic transformations.

In materials science, N-acyl pyrazoles have been shown to exhibit solid-state luminescence, a property that could be explored for applications in organic electronics. rsc.org The long alkyl chain of the nonyl group, combined with the hydrogen-bonding capabilities of the amine and pyrazole nitrogens, makes this compound an interesting candidate for the development of self-assembled materials like organogels or liquid crystals. Furthermore, N-substituted pyrazoles are considered versatile ligands for creating materials with specific properties due to their proton-responsive nature. nih.gov

| Emerging Application | Scientific Rationale | Research Direction |

| Homogeneous Catalysis | Pyrazole ring acts as a tunable ligand for metal centers; nonyl group modifies solubility and steric environment. nih.govmdpi.com | Synthesis of transition metal complexes (e.g., with Copper, Zinc, Cobalt) and testing their catalytic activity in oxidation or cross-coupling reactions. nih.govmdpi.com |

| Functional Materials | Potential for aggregation-induced emission (AIE) and self-assembly into ordered structures. rsc.org | Investigation of luminescent properties and the ability to form organogels or liquid crystals. |

| Corrosion Inhibition | Nitrogen-containing heterocyclic compounds can adsorb onto metal surfaces, forming a protective layer. | Evaluation of the efficacy of this compound as a corrosion inhibitor for various metals. |

| Proton-Responsive Systems | The basic nitrogen atoms of the pyrazole ring can be protonated/deprotonated, altering the molecule's properties. nih.gov | Development of sensors or smart materials that respond to changes in pH. |

常见问题

Q. What methodologies enable the incorporation of this compound into supramolecular or coordination complexes?

- Methodological Answer : The amine group acts as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺). Titration experiments monitored by UV-Vis or ESR spectroscopy determine binding constants. Crystal engineering techniques, such as slow diffusion of hexane into a DMSO solution, facilitate the growth of coordination polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。